

physical and chemical properties of 2-Chloro-N,N-dimethylpropanamide

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Compound of Interest

Compound Name:	2-Chloro-N,N-dimethylpropanamide
Cat. No.:	B087885

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An In-depth Technical Guide to 2-Chloro-N,N-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Chloro-N,N-dimethylpropanamide**, a key chemical intermediate. This document includes tabulated quantitative data, detailed experimental protocols, and graphical representations of its synthesis and characteristics.

Chemical Identity and Descriptors

2-Chloro-N,N-dimethylpropanamide is a halogenated amide that serves as a versatile building block in organic synthesis.

Identifier	Value
IUPAC Name	2-chloro-N,N-dimethylpropanamide[1][2]
CAS Number	10397-68-9[1][2][3][4][5]
Molecular Formula	C ₅ H ₁₀ ClNO[1][2][3][4][5]
SMILES	CC(C(=O)N(C)C)Cl[2][5]
InChIKey	WDOAUKIEENWZNC-UHFFFAOYSA-N[1][2]

Synonyms: N,N-Dimethyl-2-chloropropionamide, 2-Chloro-N,N-dimethylpropionamide.[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of **2-Chloro-N,N-dimethylpropanamide** is presented below. It is important to note that some of the data are predicted values from computational models due to the limited availability of experimentally determined values in the literature.

Table 1: Physical Properties

Property	Value	Source
Molecular Weight	135.59 g/mol [2][3][5]	Experimental
Appearance	White powder	[6]
Boiling Point	71 °C @ 2 Torr[4]	Experimental
Density	1.065 ± 0.06 g/cm ³ [4]	Predicted

Table 2: Chemical Properties and Descriptors

Property	Value	Source
pKa	-0.89 ± 0.70[1]	Predicted
LogP	0.7019[5]	Computational
Hydrogen Bond Acceptors	1[5]	Computational
Hydrogen Bond Donors	0[5]	Computational
Rotatable Bonds	1[5]	Computational
Topological Polar Surface Area	20.31 Å ² [5]	Computational

Table 3: Solubility

Solvent	Solubility	Notes
Water	Soluble	General observation for similar polar molecules.[7]
Polar Organic Solvents (e.g., Ethanol, Methanol)	Soluble	The related hydrochloride salt is soluble in methanol and ethanol.[6]
Non-Polar Organic Solvents (e.g., Benzene, Toluene)	Insoluble	The related hydrochloride salt is insoluble in benzene and toluene.[6]
Dichloromethane	Soluble	General solubility for similar organic compounds.

Experimental Protocols

Synthesis of 2-Chloro-N,N-dimethylpropanamide

The following protocol is adapted from patent literature and established chemical principles for the synthesis of amides from acyl chlorides.

Objective: To synthesize **2-Chloro-N,N-dimethylpropanamide** from 2-chloropropionyl chloride and dimethylamine.

Materials:

- 2-Chloropropionyl chloride
- Dimethylamine solution (e.g., 40% in water or as dimethylamine hydrochloride)
- Anhydrous organic solvent (e.g., dichloromethane, diethyl ether)
- Anhydrous sodium sulfate or magnesium sulfate
- Sodium bicarbonate (or other suitable base)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve dimethylamine hydrochloride in a minimal amount of water or use an aqueous solution of dimethylamine. Alternatively, bubble dimethylamine gas into a cooled solution of the chosen organic solvent. Cool the flask in an ice bath to 0-5 °C.
- **Addition of Acyl Chloride:** Slowly add 2-chloropropionyl chloride dropwise to the stirred dimethylamine solution via the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C throughout the addition to control the exothermic reaction.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion.

- Workup:
 - Transfer the reaction mixture to a separatory funnel.
 - If an organic solvent was used, wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by brine.
 - If the reaction was performed in an aqueous solution, extract the product into an organic solvent like dichloromethane.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Purification:
 - Filter the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
 - Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

Safety Precautions: 2-Chloropropionyl chloride is corrosive and moisture-sensitive.

Dimethylamine is a flammable and corrosive gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Analytical Method: Gas Chromatography (GC)

Objective: To determine the purity of **2-Chloro-N,N-dimethylpropanamide**.

Instrumentation:

- Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

GC Conditions:

- Column: Agilent J&W DB series or equivalent (Ultra-high inert column).[8]
- Carrier Gas: Nitrogen or Helium.[8]
- Injection Port Temperature: 250 °C.
- Detector Temperature: 280 °C.
- Oven Temperature Program:
 - Initial temperature: 80-95 °C, hold for 3-5 minutes.[8]
 - Ramp: 7-9 °C/min to 150-180 °C.[8]
 - Hold at 150-180 °C for 6-10 minutes.[8]
- Injection Volume: 1 μ L.
- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or dichloromethane). Derivatization with an alcohol like methanol may be necessary to improve analysis.[8]

Visualizations

Logical Relationship of Properties

Figure 1. Key Property Relationships

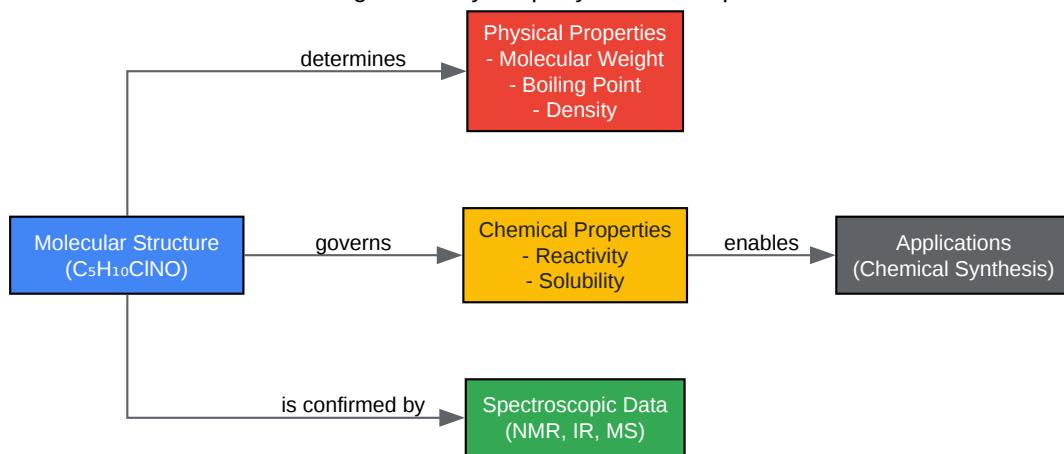
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Figure 1. Key Property Relationships

Synthesis Workflow

Figure 2. Synthesis Workflow

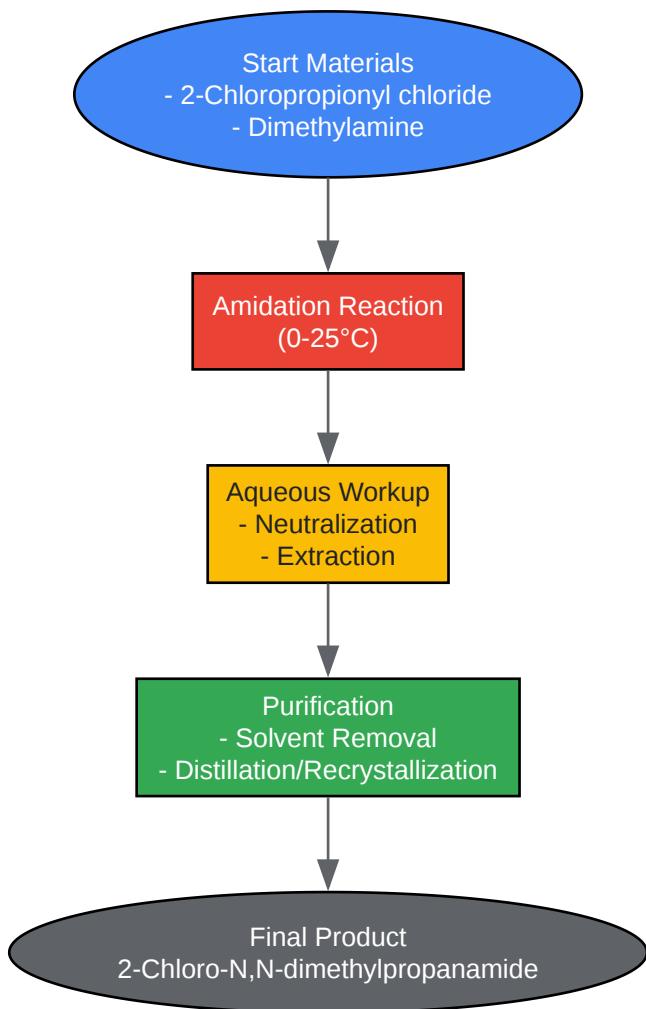
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Figure 2. Synthesis Workflow

Chemical Reactivity and Stability

- Reactivity: The presence of the chlorine atom alpha to the carbonyl group makes this position susceptible to nucleophilic substitution reactions. The amide functionality is generally stable but can be hydrolyzed under strong acidic or basic conditions.

- Stability: The compound should be stored in a cool, dry place away from moisture to prevent hydrolysis of the acyl chloride precursor and the amide product. It is generally stable under standard laboratory conditions.

Safety Information

- Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation.[2]
- Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Wash skin thoroughly after handling.[2]
- For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

This guide is intended for informational purposes for qualified professionals and should not be considered a substitute for a comprehensive risk assessment before handling this chemical.

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